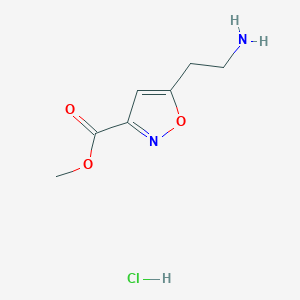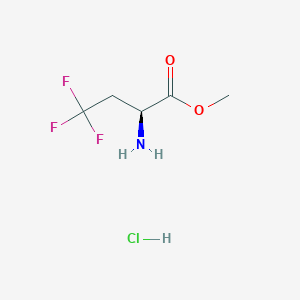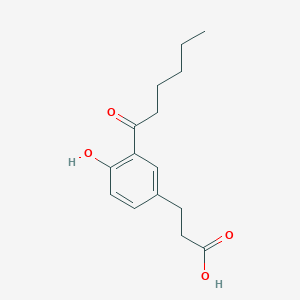![molecular formula C8H9FN2OS2 B6602980 [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea CAS No. 2174000-37-2](/img/structure/B6602980.png)
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea, abbreviated as [(4-FPMOS)T], is a novel thiourea-based compound that has been widely studied for its potential applications in scientific research. It is an organosulfur compound that belongs to the family of thiourea derivatives and is composed of a 4-fluorophenyl group and a methyloxo-lambda6-sulfanylidene group. This compound has been extensively studied due to its interesting biological properties and potential applications in the field of biomedical research.
Wirkmechanismus
The mechanism of action of [(4-FPMOS)T] is not fully understood. However, it is believed that the compound binds to the enzyme thioredoxin reductase, which is involved in the reduction of thioredoxin. This binding leads to the inhibition of the enzyme, which in turn leads to the inhibition of various biochemical processes, such as DNA synthesis and protein synthesis. Additionally, the compound has been found to inhibit the activity of other enzymes, such as glutathione reductase and cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-FPMOS)T] have been studied in various laboratory experiments. It has been found to inhibit the activity of various enzymes, such as thioredoxin reductase, glutathione reductase, and cytochrome P450. Additionally, it has been found to inhibit the growth of various cancer cell lines, such as breast cancer, colon cancer, and lung cancer. It has also been found to reduce the levels of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
The compound [(4-FPMOS)T] has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it has been found to be non-toxic and does not cause any adverse effects when used in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the compound [(4-FPMOS)T]. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer agent or an anti-inflammatory agent. Furthermore, further research could be conducted to explore its potential use in drug delivery systems. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions.
Synthesemethoden
The synthesis of [(4-FPMOS)T] has been reported by several research groups. The most common method is the reaction between 4-fluorophenyl isothiocyanate and methyloxo-lambda6-sulfanylidene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired compound in a yield of approximately 80%. The reaction can be conducted at room temperature or slightly elevated temperatures.
Wissenschaftliche Forschungsanwendungen
The compound [(4-FPMOS)T] has been used in various scientific research applications. It has been used as a model compound to study the mechanism of action of thiourea-based compounds. It has also been used to study the biochemical and physiological effects of thiourea-based compounds. Additionally, it has been used as a model compound to study the pharmacological properties of thiourea-based compounds. It has also been used in laboratory experiments to study the toxicity of thiourea-based compounds.
Eigenschaften
IUPAC Name |
[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS2/c1-14(12,11-8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBRDKCANZKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
